molecular formula C24H23NO5 B2998237 methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate CAS No. 850907-63-0

methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate

Cat. No.: B2998237
CAS No.: 850907-63-0
M. Wt: 405.45
InChI Key: RBQFVAVNOGYWKA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains an isoquinoline structure, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the isoquinoline structure would contribute to the compound’s aromaticity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Tetrahydroisoquinolinones The study by Kandinska, Kozekov, and Palamareva (2006) explores the detailed reaction process of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. This synthesis incorporates a known fragment of pharmacological interest, demonstrating the compound's relevance in drug development and chemical research (Kandinska, Kozekov, & Palamareva, 2006).

Diels−Alder Reaction of 2-Amino-Substituted Furans Padwa, Dimitroff, Waterson, and Wu (1997) reported a facile Diels−Alder cycloaddition involving 5-amino-2-furancarboxylic acid methyl ester, yielding polysubstituted anilines. This study showcases the regioselectivity and versatility of the compound in synthetic chemistry, highlighting its potential in the synthesis of complex organic structures (Padwa et al., 1997).

Pharmaceutical and Medicinal Applications

Anti-inflammatory and Antibacterial Properties A study by Alam et al. (2011) on the synthesis of quinoline attached-furan-2(3H)-ones demonstrated significant anti-inflammatory and antibacterial activities, with reduced gastrointestinal toxicity and lipid peroxidation. This research suggests the compound's potential in the development of new therapeutic agents with enhanced safety profiles (Alam et al., 2011).

Antimalarial Compounds Kanishchev, Lavoignat, Picot, Médebielle, and Bouillon (2013) reported the synthesis of 4-aminoquinoline γ-lactams starting from a key intermediate γ-lactone derived from the compound of interest. The synthesized γ-lactams showed potent in vitro antimalarial activity, indicating the compound's utility in developing new antimalarial drugs (Kanishchev et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promise as a drug, for example, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

Properties

IUPAC Name

methyl 5-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-16-6-3-4-7-17(16)14-25-13-12-19-20(23(25)26)8-5-9-21(19)29-15-18-10-11-22(30-18)24(27)28-2/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQFVAVNOGYWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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